5-Methylpiperidine-2-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-methylpiperidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5-2-3-6(7(9)10)8-4-5/h5-6,8H,2-4H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWQLXDCNQQXGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(NC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Piperidine Scaffolds in Modern Organic Synthesis
The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a multitude of natural products, alkaloids, and synthetic pharmaceuticals. google.comwikipedia.org It is considered one of the most important synthetic fragments for the design and construction of drugs. google.com The prevalence of this scaffold in over twenty classes of pharmaceuticals underscores its significance in medicinal chemistry. google.com
The utility of the piperidine structure stems from its conformational flexibility and its ability to present substituents in well-defined three-dimensional orientations, which is crucial for specific interactions with biological targets like enzymes and receptors. hmdb.ca Introducing chiral piperidine scaffolds into small molecules can modulate physicochemical properties, enhance biological activities and selectivity, improve pharmacokinetic profiles, and reduce toxicity. hmdb.ca Consequently, the development of efficient and stereoselective methods for the synthesis of substituted piperidines remains an important objective in contemporary organic chemistry. google.commdpi.com
Overview of Stereoisomers and Their Importance
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is of critical importance in drug action. nih.gov The shape of a drug molecule is a determining factor in its interaction with biological macromolecules. nih.gov Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space.
Enantiomers, which are non-superimposable mirror images of each other, can exhibit remarkably different pharmacological and toxicological profiles. biosynth.com This is because biological systems, being chiral themselves, can interact differently with each enantiomer. biosynth.com One isomer may produce a desired therapeutic effect, while the other might be inactive or, in some cases, cause severe adverse effects. smolecule.comnih.gov The tragic case of thalidomide (B1683933) in the 1950s and 1960s serves as a stark reminder of this, where one enantiomer was an effective sedative while the other was a potent teratogen. nih.gov
Therefore, understanding and controlling stereochemistry is a fundamental aspect of drug discovery and development, necessitating methods to separate and analyze individual stereoisomers to optimize therapeutic value and avoid undesirable effects. biosynth.comdovepress.com
Historical Context of Research on 5 Methylpiperidine 2 Carboxylic Acid
De Novo Asymmetric Synthesis Strategies
De novo synthesis involves the construction of the chiral piperidine ring from acyclic precursors, where stereochemistry is installed and controlled throughout the synthetic sequence. These methods are crucial for accessing specific, enantiomerically pure stereoisomers.
Chiral Auxiliary-Mediated Approaches
Chiral auxiliary-mediated synthesis is a powerful strategy where a chiral molecule is temporarily incorporated into a substrate to direct a stereoselective reaction. Following the key transformation, the auxiliary is removed, yielding an enantiomerically enriched product.
One conceptual approach involves the use of chiral imides in asymmetric aldol (B89426) reactions. nih.gov In this type of strategy, a chiral auxiliary-bearing starting material can be converted into an acyl azide (B81097) intermediate. nih.gov Subsequent thermal decomposition and molecular rearrangement can generate a chiral cyclic carbamate (B1207046), which serves as a key intermediate for further elaboration into the target piperidine structure. nih.gov Another established method uses chiral amines, such as (R)- or (S)-N-benzyl-N-α-methylbenzylamine, to induce asymmetry. mdpi.com These amines can initiate a tandem Michael addition-cyclization of a prochiral precursor, leading to the formation of a highly functionalized carbocyclic or heterocyclic ring system with excellent diastereoselectivity. mdpi.com The auxiliary can then be cleaved through hydrogenolysis to reveal the chiral amine and carboxylic acid functionalities on the ring.
Asymmetric Catalysis in the Synthesis of this compound Precursors
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product, offering a more atom-economical alternative to stoichiometric chiral auxiliaries. rsc.org Transition metal catalysis is a cornerstone of this field. For instance, the asymmetric hydrogenation of pyridine (B92270) derivatives using chiral ruthenium(II) or rhodium(I) complexes can produce chiral piperidines with high conversion rates. nih.gov
Advanced strategies often involve multi-step, one-pot catalytic sequences. A representative one-pot process could involve a Knoevenagel condensation, followed by an asymmetric epoxidation and a subsequent domino ring-opening cyclization (DROC) to furnish the desired heterocyclic scaffold. nih.gov Such sequences, catalyzed by a single chiral catalyst for multiple steps, enhance efficiency by minimizing intermediate purification steps and solvent waste. nih.gov
Enantioselective Organocatalytic Routes
Organocatalysis, the use of small, metal-free organic molecules to catalyze asymmetric transformations, has emerged as a major pillar of modern synthesis. For piperidine synthesis, intramolecular aza-Michael reactions have been effectively catalyzed by chiral organocatalysts. nih.gov For example, the combination of a quinoline-based organocatalyst with a Brønsted acid co-catalyst can afford enantiomerically enriched 2,5-disubstituted piperidines in good yields. nih.gov
Another powerful organocatalytic method is the enantioselective reduction of imines. Chiral N-formamides derived from amino acids like L-piperazine-2-carboxylic acid have proven to be highly effective Lewis basic catalysts for the hydrosilylation of ketimines, achieving high yields and enantioselectivities for a broad range of substrates. organic-chemistry.org These catalysts are valued for their structural simplicity and high efficiency, with optimal results often achieved at low temperatures and catalyst loadings. organic-chemistry.org
Semisynthetic and Derivatization Routes from Simpler Precursors
Semisynthetic approaches leverage the inherent chirality of readily available starting materials from the "chiral pool," such as amino acids, to construct more complex targets. This strategy avoids the need for de novo asymmetric synthesis. For example, a patented method describes the synthesis of a (2S, 5R)-5-amino-2-methylpiperidine derivative starting from L-serine. google.com The process involves protecting the carboxylic acid and amine functionalities, followed by a series of transformations including cyclization and reduction to build the piperidine ring with the desired stereochemistry. google.com Similarly, amino acids with known stereochemistry can be used as precursors where the piperidine ring is formed via alkylation of the amine with a suitable dihaloalkane. nih.gov
Simpler derivatization methods can also be employed on existing piperidine scaffolds. For instance, the conversion of piperidine-4-carboxylic acid (isonipecotic acid) to 1-methylpiperidine-4-carboxylic acid can be achieved efficiently using transfer hydrogenation conditions with formaldehyde (B43269) and a palladium catalyst, a method that avoids handling gaseous hydrogen and specialized high-pressure equipment. google.com
Optimization of Reaction Conditions and Yields in this compound Synthesis
Optimizing reaction conditions is critical for maximizing product yield, minimizing reaction times, and ensuring scalability and cost-effectiveness. A systematic approach involves screening various parameters such as solvents, catalysts, temperature, and reaction time.
In a multi-step synthesis of a (2S, 5R)-benzyl 5-(tert-butoxycarbonylamino)-2-methylpiperidine-1-carboxylate, specific conditions were established for each step to ensure high efficiency. google.com For example, the protection of an amine group with a carbamate was found to be optimal using a mixed solvent system of a halogenated organic solvent and an alcohol at a temperature between 0°C and 30°C. google.com In a subsequent cyclization step, an ether-based solvent was preferred. google.com The choice of base can also be critical; for certain steps, a non-nucleophilic base like t-BuLi was found to be ideal as it did not interfere with the reactants. google.com An example of solvent screening in a related synthesis showed that refluxing in methanol (B129727) for 2 hours gave a 95% yield, which was superior to the results in ethanol (B145695), acetonitrile (B52724), tetrahydrofuran (B95107), or toluene. researchgate.net
The table below illustrates a representative optimization process for a synthetic transformation, showing how changes in reaction parameters can significantly impact the outcome.
| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetonitrile | pTsOH | Reflux | 5 | 75 |
| 2 | Methanol | pTsOH | Reflux | 2 | 95 |
| 3 | Toluene | CH₃COOH | 110 | 12 | 60 |
| 4 | Tetrahydrofuran | pTsOH | Reflux | 6 | 82 |
| 5 | Methanol | CH₃COOH/pTsOH | 150 | 24 | Optimal |
| This table is a composite representation based on general optimization procedures described in the literature. researchgate.net |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com This is particularly important in pharmaceutical synthesis to minimize environmental impact and enhance safety. unibo.it
Key green chemistry approaches applicable to the synthesis of this compound include:
Safer Solvents and Auxiliaries : Traditional solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and chlorinated solvents are effective but pose significant health and environmental risks. skpharmteco.com A core green principle is to replace these with safer alternatives such as water, ethanol, or newer bio-based solvents. unibo.itskpharmteco.com When hazardous solvents are unavoidable, strategies for recovery and reuse are essential to reduce waste. skpharmteco.com
Catalysis : The use of catalytic reagents is inherently greener than using stoichiometric reagents. Both transition-metal catalysis and organocatalysis reduce waste by using small amounts of a substance to perform thousands of transformations. nih.govnih.gov This minimizes the mass of reagents used and simplifies purification.
Atom Economy and Waste Prevention : Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. mdpi.com One-pot and tandem reactions are excellent examples of this principle, as they reduce the number of separate workup and purification steps, saving solvents and energy. nih.gov
Energy Efficiency : Conducting reactions at ambient temperature and pressure reduces energy requirements. nih.gov The development of highly active catalysts that function under mild conditions is a key goal. mdpi.com Alternative energy sources like microwave irradiation or mechanochemical synthesis (ball milling) can dramatically reduce reaction times and often eliminate the need for bulk solvents. nih.gov
By integrating these principles, the synthesis of this compound can be made more sustainable, efficient, and environmentally benign, aligning with the modern demands of the pharmaceutical and chemical industries. mdpi.comunibo.it
Functional Group Transformations of the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for functionalization, enabling the synthesis of esters, amides, and alcohols, which are key intermediates in the development of more complex molecules.
Esterification Reactions of this compound
The conversion of the carboxylic acid group of this compound into an ester is a fundamental transformation. The most common method is the Fischer-Speier esterification, which involves heating the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comchemguide.co.uk This reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in large excess as the solvent. masterorganicchemistry.com
Commonly used acid catalysts include concentrated sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com For example, reacting this compound with methanol or ethanol in the presence of sulfuric acid would yield the corresponding methyl or ethyl ester. chemicalbook.comgoogle.com The general mechanism involves protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent elimination of a water molecule yields the protonated ester, which is then deprotonated to give the final product. masterorganicchemistry.com
Table 1: Fischer Esterification Reaction Parameters
| Parameter | Description | Common Reagents/Conditions |
|---|---|---|
| Carboxylic Acid | This compound | - |
| Alcohol | Acts as reactant and often as solvent | Methanol, Ethanol, Propanol, etc. google.com |
| Catalyst | Strong mineral or organic acid | Conc. H₂SO₄, TsOH, dry HCl gas masterorganicchemistry.comchemguide.co.uk |
| Conditions | Heating (reflux) to drive the reaction | Heat, often with water removal |
| Product | Corresponding ester (e.g., methyl 5-methylpiperidine-2-carboxylate) | Ester + Water masterorganicchemistry.com |
Amidation Reactions of this compound
Amidation, the formation of an amide bond between the carboxylic acid and an amine, is one of the most significant reactions in medicinal chemistry. growingscience.com Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires high temperatures. luxembourg-bio.com Therefore, the carboxylic acid group of this compound must first be "activated" using a coupling reagent. luxembourg-bio.comlookchemmall.com
A wide variety of coupling reagents have been developed to facilitate amide bond formation under mild conditions. luxembourg-bio.compeptide.com These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, forming a highly reactive intermediate (such as an O-acylisourea, active ester, or acid anhydride) that is readily attacked by the amine. growingscience.comluxembourg-bio.com Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used with coupling reagents to increase yields and suppress side reactions, such as racemization. luxembourg-bio.com
Table 2: Common Coupling Reagents for Amidation
| Reagent Class | Example(s) | Mechanism/Notes |
|---|---|---|
| Carbodiimides | DCC (N,N'-Dicyclohexylcarbodiimide), EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) | Forms a reactive O-acylisourea intermediate. luxembourg-bio.compeptide.com EDC is often preferred as its urea (B33335) byproduct is water-soluble, simplifying purification. peptide.com |
| Uronium/Aminium Salts | HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), HBTU | Highly efficient reagents that form active esters. growingscience.compeptide.com Often used with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine). growingscience.com |
| Phosphonium Salts | PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) | Particularly effective for coupling sterically hindered or epimerization-prone amino acids. peptide.com |
| Other | DEPBT (3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) | Known for causing very little epimerization during the coupling process. peptide.com |
The general procedure involves dissolving this compound, the desired amine, the coupling reagent, and any additives in an appropriate solvent like Dichloromethane (B109758) (DCM) or Dimethylformamide (DMF). growingscience.com
Reduction and Decarboxylation Pathways
The carboxylic acid functional group can be reduced to a primary alcohol. This transformation converts this compound into (5-methylpiperidin-2-yl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this conversion. The reaction is usually performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to neutralize the reaction mixture and liberate the alcohol product.
Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). quirkyscience.com While simple carboxylic acids are generally stable to heat, decarboxylation can occur under specific conditions, often requiring a catalyst or high temperatures. quirkyscience.com For some carboxylic acids, particularly β-keto acids or malonic acids, decarboxylation occurs more readily upon heating. masterorganicchemistry.com The decarboxylation of this compound would yield 5-methylpiperidine, though this reaction may require harsh conditions if no activating group is present at the β-position. masterorganicchemistry.com
Modifications of the Piperidine Ring System
The piperidine ring itself offers sites for further derivatization, primarily at the nitrogen atom and, with more advanced methods, at the carbon framework.
N-Alkylation and Acylation Reactions
The secondary amine in the piperidine ring is nucleophilic and can readily undergo N-alkylation and N-acylation reactions.
N-Alkylation involves the introduction of an alkyl group onto the nitrogen atom. This can be achieved through reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to neutralize the hydrogen halide byproduct. An alternative, greener method is reductive amination, where the piperidine is reacted with an aldehyde or ketone in the presence of a reducing agent. For instance, N-methylation can be accomplished using formaldehyde in a hydrogen atmosphere with a catalyst, a process known as catalytic reductive methylation. google.com
N-Acylation is the reaction of the piperidine nitrogen with an acylating agent, such as an acid chloride or acid anhydride (B1165640), to form an N-acyl derivative (an amide). researchgate.net This reaction is typically rapid and can be performed in the presence of a base (like pyridine or triethylamine) to scavenge the acid byproduct. researchgate.net N-acetylation, for example, can be achieved using acetyl chloride or acetic anhydride. mdpi.com These reactions are fundamental for installing protecting groups or for building more complex molecular architectures.
Regioselective Functionalization of the Piperidine Core
Achieving regioselective functionalization of the carbon atoms of the piperidine core is more complex but offers a powerful way to create diverse analogues. Modern synthetic methods are being developed to selectively activate C-H bonds for further reaction.
One strategy involves the use of transition metal catalysts. For example, ruthenium(II) catalysts have been shown to mediate the C(3)-alkylation of cyclic amines, ortho to the nitrogen atom. chemicalbook.com Applying such a strategy could potentially lead to the introduction of substituents at the C-3 or C-6 positions of the this compound ring.
Another approach involves the formation of an enamine or a related reactive intermediate. For example, cyclic β-enamino esters, which can be derived from piperidine structures, can react with various electrophiles. beilstein-journals.org This allows for the construction of new heterocyclic rings fused to or substituted onto the piperidine core, demonstrating a method for regioselective modification away from the nitrogen or carboxyl group. beilstein-journals.org These advanced methods are crucial for exploring the structure-activity relationships of complex molecules derived from this scaffold.
Ring-Opening and Rearrangement Reactions
The inherent stability of the piperidine ring, a saturated six-membered heterocycle, generally renders this compound and its simple derivatives resistant to spontaneous ring-opening or rearrangement reactions under standard conditions. The carbon-carbon and carbon-nitrogen single bonds that constitute the ring are thermodynamically stable. However, specific chemical transformations, often involving the nitrogen atom and the carboxylic acid functionality, can be envisaged to induce such reactions, although specific examples for this compound are not extensively documented in publicly available literature.
One potential avenue for rearrangement involves the formation of N-acyliminium ions from derivatized this compound. N-acyliminium ions are highly reactive intermediates known to participate in a variety of cyclization and rearrangement reactions. researchgate.netacs.orgarkat-usa.org For instance, if the carboxylic acid is converted to a suitable precursor that can generate an electrophilic center, subsequent intramolecular reactions could theoretically lead to rearranged products. While specific studies on this compound are lacking, the general reactivity of N-acyliminium ions suggests this as a plausible, albeit hypothetical, pathway for rearrangement.
Another theoretical possibility for rearrangement is a ring contraction. For example, photochemical methods have been reported to induce the ring contraction of α-acylated cyclic piperidines to yield cis-1,2-disubstituted cyclopentane (B165970) scaffolds. nih.gov This type of transformation proceeds via a Norrish Type II reaction. While this has not been specifically demonstrated for this compound, it represents a potential, synthetically relevant rearrangement pathway for suitably derivatized analogs.
Due to the limited specific data on ring-opening and rearrangement reactions of this compound, the following table summarizes hypothetical reaction types based on the reactivity of analogous piperidine systems.
Table 1: Plausible (but not experimentally demonstrated for this compound) Ring-Opening and Rearrangement Reactions
| Reaction Type | Potential Precursor/Conditions | Hypothetical Product | General Principle |
| N-Acyliminium Ion Rearrangement | Derivatization to an N-acyliminium ion precursor followed by acid catalysis. | Rearranged piperidine or other heterocyclic scaffold. | Formation of a highly reactive electrophilic iminium ion intermediate that can undergo skeletal reorganization. |
| Photochemical Ring Contraction | α-Acylated derivative of this compound, UV irradiation. | Substituted cyclopentyl-amine derivative. | Intramolecular hydrogen abstraction and subsequent cyclization/cleavage (Norrish Type II reaction). |
5 Methylpiperidine 2 Carboxylic Acid As a Chiral Building Block in Complex Molecule Synthesis
Incorporation into Peptide and Peptidomimetic Structures
The incorporation of non-proteinogenic amino acids like 5-methylpiperidine-2-carboxylic acid into peptide sequences is a key strategy for creating peptidomimetics. nih.govresearchgate.net These are molecules designed to mimic the structure and function of natural peptides but with enhanced properties, such as increased stability against enzymatic degradation, improved receptor binding affinity, and better pharmacokinetic profiles. nih.govgoogle.com The substituted piperidine (B6355638) ring of 5-methylpipecolic acid acts as a rigid surrogate for dipeptide units, effectively inducing specific secondary structures like β-turns. nih.gov
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient, sequential assembly of amino acids on a polymer support. vulcanchem.com Protected derivatives of substituted pipecolic acids, such as (2S,3S)-2-methylpiperidine-3-carboxylic acid (a positional isomer of the title compound), are valuable building blocks in SPPS. nih.gov The incorporation of N-protected versions of this compound, typically with acid-labile (e.g., Boc) or base-labile (e.g., Fmoc) groups, allows for its controlled integration into a growing peptide chain. vulcanchem.comnih.gov
The general SPPS cycle is adapted for such sterically hindered or structurally complex amino acids. acs.org The synthesis begins with a resin, such as Rink Amide or Wang resin, to which the first amino acid is attached. core.ac.uknih.gov The iterative process involves:
Deprotection: Removal of the N-terminal protecting group (e.g., Fmoc) from the resin-bound peptide, typically using a solution of 20% piperidine in a solvent like N,N-dimethylformamide (DMF). vulcanchem.com
Coupling: Activation of the carboxylic acid of the incoming N-protected this compound, followed by its reaction with the newly freed N-terminal amine on the resin. nih.gov
Washing: Thorough washing of the resin to remove excess reagents and byproducts.
Due to the steric hindrance associated with N-methylated or substituted amino acids, the coupling step can be challenging and may require more potent coupling reagents and longer reaction times. acs.org
| Step | Reagent/Condition | Purpose | Reference |
|---|---|---|---|
| Resin | Rink Amide, Wang Resin | Provides a solid support for peptide elongation. | core.ac.uknih.gov |
| N-Protection | Fmoc (9-fluorenylmethoxycarbonyl), Boc (tert-butyloxycarbonyl) | Protects the N-terminus during coupling to prevent self-polymerization. | nih.gov |
| Fmoc Deprotection | 20% Piperidine in DMF | Removes the Fmoc group to allow for the next coupling reaction. | vulcanchem.com |
| Coupling Reagents | HATU, PyAOP, PyBOP/HOAt | Highly efficient uronium/phosphonium reagents for difficult couplings, including N-methylated and hindered amino acids. | acs.orgnih.gov |
| DIC/HOAt | Carbodiimide and additive combination effective for forming the active ester and promoting amide bond formation. | nih.gov | |
| Cleavage | Trifluoroacetic acid (TFA) with scavengers (e.g., TIS, water) | Cleaves the completed peptide from the resin and removes side-chain protecting groups. | acs.orgnih.gov |
Solution-phase peptide synthesis (LPPS), while often more labor-intensive than SPPS, remains a critical technique, especially for large-scale production or the synthesis of complex peptide fragments. acs.orgthieme.de The coupling of this compound in solution follows the fundamental principle of amide bond formation: activating the carboxyl group of one amino acid to react with the amino group of another. acs.org
A variety of coupling reagents are available to facilitate this transformation efficiently and with minimal side reactions, particularly racemization. acs.orgnih.gov
Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC) are cost-effective activators. acs.org They are almost always used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to form active esters, which increases coupling efficiency and suppresses racemization. acs.org
Phosphonium and Uronium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU are known for their high reactivity and are particularly effective for coupling sterically hindered amino acids like substituted pipecolic acids. nih.govnih.gov
Organophosphorus Reagents: Cyclic propylphosphonic anhydride (B1165640) (T3P®) has emerged as a powerful biomimetic coupling reagent that promotes rapid and clean amide bond formation, generating water-soluble byproducts that simplify purification. thieme.de
The choice of solvent is also crucial, with dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) being commonly used. thieme.de The general procedure involves dissolving the N-protected this compound and the C-protected amino acid (or peptide ester) in an appropriate solvent, adding the coupling reagent and additives, and allowing the reaction to proceed to completion.
Utilization in Natural Product Total Synthesis
The rigid, stereochemically defined scaffold of this compound makes it an excellent starting material or key intermediate in the total synthesis of various natural products, especially alkaloids. researchgate.netrsc.org
Piperidine alkaloids are a large and diverse class of natural products, many of which exhibit significant biological activity. rsc.org Those with a 2,5-disubstituted pattern are of particular interest. The synthesis of these complex molecules often relies on building the piperidine ring with precise stereochemical control. confex.com
Using a chiral pool approach, where a readily available chiral molecule like an amino acid is used as the starting material, is a common strategy. nih.gov For instance, the synthesis of 2,5-disubstituted piperidines can be achieved through various methods, including the hydrogenation of 2-substituted-5-methylenepiperidines. These precursors can be synthesized via organometallic-mediated cyclization reactions. The stereochemistry of the final methyl group at the C-5 position is often controlled during a diastereoselective hydrogenation step.
In a representative synthesis, a 5-methylenepipecolate derivative can be prepared and then subjected to hydrogenation to install the C-5 methyl group. The facial selectivity of this reduction step determines the final cis or trans relationship between the substituents at C-2 and C-5. Further chemical transformations can then convert the carboxylic acid and other functional groups into the specific structure of the target alkaloid. nih.gov The total synthesis of the piperidine alkaloid microcosamine A, for example, features the construction of the piperidine framework as a central part of the strategy. nih.gov
The this compound scaffold is not only incorporated as a whole but can also be chemically transformed into other novel chiral heterocycles. These transformations leverage the existing stereocenters of the piperidine ring to direct the formation of new stereogenic centers with high diastereoselectivity. rsc.org
One powerful strategy involves the synthesis of bicyclic lactams from chiral precursors. rsc.org For example, a stereocontrolled total synthesis of cis-4-hydroxy-2-methyl piperidine and its corresponding pipecolic acid derivative was achieved starting from a chiral bicyclic lactam intermediate. rsc.org The synthesis demonstrates how the rigid bicyclic system can be selectively opened and functionalized. A key sequence involved silyl (B83357) protection of a hydroxyl group, followed by a diastereoselective deprotonation and an electrophilic quenching/carbonylation process to install the carboxylic acid functionality, yielding the pipecolic acid analog. rsc.org
Another approach involves the derivatization of the piperidine ring itself. For example, 6-arylpipecolic acid derivatives can be generated from D-2-aminoadipic acid (a higher homologue of glutamic acid) through cyclization followed by transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, on a suitably functionalized piperidine ring. google.com This allows for the introduction of diverse substituents onto the heterocyclic core, greatly expanding the range of accessible chiral structures.
| Starting Material/Intermediate | Key Reaction | Product Class | Reference |
|---|---|---|---|
| Chiral β-enaminoesters | Intramolecular Corey–Chaykovsky ring-closing | Zwitterionic bicyclic lactams (precursors to substituted piperidines) | rsc.org |
| N-protected 6-bromopipecolate | Suzuki-Miyaura cross-coupling | 6-Arylpipecolic acid derivatives | google.com |
| N-protected 6-bromopipecolate | Sonogashira-Hagihara cross-coupling | 6-Alkynylpipecolic acid derivatives | google.com |
| Cyclohexene | Ozonolysis & L-proline catalyzed α-amination | (R)-Pipecolic acid | oup.com |
Application in the Design of Chiral Ligands and Catalysts
The development of chiral ligands for asymmetric catalysis is a field of immense importance, enabling the synthesis of enantiomerically pure compounds for the pharmaceutical and fine chemical industries. Chiral cyclic amino acids, including L-pipecolic acid, have been successfully used as precursors for highly effective ligands.
A prominent example is the synthesis of C2-symmetric chiral N,N'-dioxide ligands. This class of ligands can be readily prepared from chiral amino acids. The synthetic route typically involves:
Coupling the chiral amino acid (e.g., this compound) with an amine to form an amide.
Dimerizing this unit via a linker.
Oxidizing the tertiary nitrogen atoms (the piperidine nitrogen and the newly formed amide nitrogen if it's part of a tertiary amine structure) to form N-oxides.
The resulting N,N'-dioxide ligand possesses a well-defined chiral environment. These ligands are versatile and can coordinate with a wide variety of metal ions, including those from the transition metal, rare-earth, and main groups (e.g., Sc(III), Cu(II), Ni(II), Zn(II)). The resulting metal complexes act as chiral Lewis acids or transition metal catalysts for a range of asymmetric reactions, such as enantioselective α-arylation of carbonyl compounds. The piperidine scaffold provides a rigid backbone, positioning the coordinating N-oxide groups and the chiral substituents (like the C-5 methyl group) to effectively control the stereochemical outcome of the catalyzed reaction.
Advancements in Polymer Science: The Untapped Potential of this compound
Despite its classification as a chiral building block for materials science, publicly available research on the specific applications of this compound in the development of novel polymer scaffolds is notably scarce. While the compound is commercially available and listed in catalogs for polymer science applications, detailed studies demonstrating its polymerization, the characterization of the resulting polymers, and their performance in materials science remain largely absent from peer-reviewed literature.
The foundational principle of using chiral building blocks like this compound in polymer synthesis is to introduce specific stereochemistry into the polymer backbone. This, in theory, can lead to polymers with unique and highly controlled three-dimensional structures. Such structural control is crucial for developing advanced materials with tailored properties, including thermal stability, mechanical strength, and specific interactions with other molecules or light.
The structure of this compound, featuring a cyclic amine and a carboxylic acid group, suggests its potential as a monomer for the synthesis of polyamides and polyesters. These classes of polymers are of significant industrial and academic interest due to their excellent mechanical and thermal properties. The incorporation of the methyl-substituted piperidine ring could impart rigidity and a defined conformational preference to the polymer chain, potentially leading to materials with high glass transition temperatures and specific crystalline structures.
However, a thorough review of scientific databases and publications reveals a significant gap in the literature regarding the practical application of this specific monomer. While there is extensive research on polymers derived from other cyclic and heterocyclic monomers, such as those based on furan (B31954) or other piperidine derivatives, this compound has not been the subject of detailed investigation in this context.
One related study details the modification of a biopolymer with piperazine-2-carboxylic acid, a structurally similar compound, for the purpose of CO2 adsorption. aidic.it In this research, the piperazine (B1678402) derivative was grafted onto an existing polymer to functionalize its surface, rather than being used as a primary monomer to build a new polymer chain. aidic.it This work highlights the chemical reactivity of the piperidine-carboxylic acid structure but does not provide insight into its use for creating novel polymeric scaffolds.
The absence of detailed research findings, including data on polymerization conditions, molecular weight of resulting polymers, and their thermal or mechanical properties, makes it impossible to present a comprehensive analysis of its role in developing new materials. Consequently, data tables detailing these research findings cannot be generated at this time.
The potential of this compound as a chiral building block in materials science remains, for now, largely theoretical and underexplored in the public domain. Future research would be necessary to synthesize polymers from this monomer and characterize their properties to determine their suitability for applications in materials science.
Advanced Analytical and Spectroscopic Characterization Methodologies in 5 Methylpiperidine 2 Carboxylic Acid Research
Chiral Separation Techniques for Enantiomers and Diastereomers
5-Methylpiperidine-2-carboxylic acid possesses two stereocenters (at C2 and C5), meaning it can exist as four possible stereoisomers: (2R,5R), (2S,5S), (2R,5S), and (2S,5R). The first two are an enantiomeric pair (the trans-isomers), and the latter two are another enantiomeric pair (the cis-isomers). The separation and quantification of these individual isomers are critical and are achieved primarily through chiral chromatography.
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analytical and preparative separation of the stereoisomers of this compound. The development of a successful method hinges on selecting an appropriate chiral stationary phase (CSP) and optimizing mobile phase conditions to achieve sufficient resolution between the enantiomeric and diastereomeric pairs. researchgate.net
Chiral Stationary Phases (CSPs): Given the zwitterionic nature of this cyclic amino acid, several types of CSPs are particularly effective:
Polysaccharide-based CSPs: These are the most widely used and versatile CSPs. Columns with derivatized amylose (B160209) or cellulose, such as tris(3,5-dimethylphenylcarbamate), are known to resolve a broad range of chiral compounds. canberra.edu.au Commercial examples include Chiralpak® and Chiralcel® series columns.
Macrocyclic Antibiotic-based CSPs: Phases like Teicoplanin (e.g., CHIROBIOTIC™ T) are well-suited for separating underivatized amino acids due to their multiple chiral recognition sites, which facilitate interactions through hydrogen bonding, ionic interactions, and steric repulsion. nih.govchromatographytoday.com
Ligand Exchange CSPs: These phases, which contain a chiral ligand (often an amino acid like phenylalanine) complexed with a metal ion (e.g., copper), are specifically designed for the resolution of amino acids. chromatographytoday.com
Method Development Strategy: A typical method development strategy involves screening a set of complementary CSPs under various mobile phase conditions. ymc.eu Because this compound contains both an acidic (carboxylic acid) and a basic (secondary amine) group, mobile phase additives are crucial for obtaining good peak shape and retention.
Normal-Phase (NP) Mode: Uses eluents like hexane/isopropanol or hexane/ethanol (B145695). Small amounts of an acidic modifier (e.g., trifluoroacetic acid, TFA) are added to suppress the deprotonation of the carboxyl group, while a basic modifier (e.g., diethylamine, DEA) is added to prevent protonation of the amine.
Reversed-Phase (RP) Mode: Uses aqueous mobile phases with organic modifiers like acetonitrile (B52724) or methanol (B129727). Buffers or additives are used to control pH and optimize ionic interactions with the stationary phase. sielc.com
Polar Organic Mode (POM): Employs polar organic solvents like acetonitrile or methanol, often with acidic and basic additives. This mode is particularly effective for polar and zwitterionic compounds on polysaccharide CSPs.
A systematic screening approach ensures the efficient identification of optimal separation conditions.
Table 1: Example of a Chiral HPLC Screening Protocol for this compound
| Chiral Stationary Phase (CSP) | Mobile Phase Mode | Typical Eluent Composition | Common Additives | Detection |
|---|---|---|---|---|
| Polysaccharide (e.g., Chiralpak IA) | Normal Phase (NP) | n-Hexane/Ethanol (90:10, v/v) | 0.1% Trifluoroacetic Acid (TFA) | UV (210 nm) or ELSD |
| Polysaccharide (e.g., Chiralpak IC) | Polar Organic (PO) | Acetonitrile/Methanol (50:50, v/v) | 0.1% TFA + 0.1% DEA | UV (210 nm) or ELSD |
| Macrocyclic Antibiotic (e.g., CHIROBIOTIC T2) | Reversed Phase (RP) | Methanol/Water (70:30, v/v) | 10 mM Ammonium Acetate | UV (210 nm) or ELSD |
| Ligand Exchange (e.g., Astec CLC-D) | Reversed Phase (RP) | Aqueous 2 mM CuSO₄/Methanol (95:5, v/v) | None (CuSO₄ is part of the mobile phase) | UV (254 nm) |
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in speed and reduced environmental impact. afmps.be The technique uses supercritical carbon dioxide (CO₂) as the primary mobile phase, which has low viscosity and high diffusivity, enabling faster separations and higher efficiency. ymc.eu
For determining the enantiomeric excess (e.e.) of a specific diastereomer of this compound, SFC is highly effective. The same polysaccharide-based CSPs that are successful in HPLC are often the first choice for SFC screening. chiraltech.comchromatographyonline.com
Methodology: An organic modifier, or co-solvent (typically an alcohol such as methanol or ethanol), is added to the supercritical CO₂ to increase its solvating power and modulate retention and selectivity. shimadzu-webapp.eu For acidic and basic analytes like this compound, additives are often included in the co-solvent to improve peak shape. A basic additive (e.g., DEA) is common for amine-containing compounds, while an acidic additive (e.g., TFA) can be used for carboxylic acids. chiraltech.com
Enantiomeric excess is calculated from the resulting chromatogram by comparing the peak areas of the two enantiomers: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Table 2: Typical Chiral SFC Method Development Parameters
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Columns | Immobilized Polysaccharide CSPs (e.g., Chiralpak IA, IB, IC) | Provide chiral recognition and are robust to a wide range of modifiers. |
| Mobile Phase | CO₂ with co-solvent (e.g., Methanol, Ethanol) | Elution of the analyte from the column. |
| Gradient | 5% to 40% co-solvent over 2-5 minutes | Rapidly screen for separation. |
| Flow Rate | 2-4 mL/min | Achieve fast analysis times. |
| Back Pressure | 150 bar | Maintain the supercritical state of the mobile phase. |
| Temperature | 40 °C | Control mobile phase density and improve kinetics. |
| Additives | 0.1-0.5% DEA, TEA, or TFA in co-solvent | Improve peak shape and resolution for ionizable compounds. |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Stereochemical Assignment
NMR spectroscopy is an indispensable tool for the detailed structural analysis of this compound in solution. Advanced 1D and 2D NMR experiments provide definitive information on the molecule's conformation and the relative stereochemistry (cis/trans) of the substituents. nih.gov
The piperidine (B6355638) ring typically adopts a low-energy chair conformation. The substituents at C2 (carboxylic acid) and C5 (methyl group) can be either axial or equatorial. The relative orientation of these groups defines the cis and trans diastereomers.
Key NMR Techniques:
¹H NMR and Coupling Constants (³JHH): The magnitude of the vicinal proton-proton coupling constants (³JHH) is highly dependent on the dihedral angle between the protons. In a chair conformation, diaxial protons have a large coupling constant (typically 10–13 Hz), while axial-equatorial and diequatorial protons have smaller couplings (2–5 Hz). niscpr.res.in Analyzing the coupling patterns of the ring protons, especially H2, allows for the determination of the substituent's orientation.
2D COSY (Correlation Spectroscopy): Maps proton-proton coupling networks, confirming which protons are adjacent in the spin system.
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, enabling unambiguous assignment of the ¹³C spectrum.
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which helps piece together the molecular skeleton and assign quaternary carbons.
2D NOESY/ROESY (Nuclear Overhauser Effect/Rotating-Frame Overhauser Effect Spectroscopy): This is the most critical experiment for stereochemical assignment. It detects protons that are close in space (<5 Å), regardless of whether they are connected through bonds. For example, a NOE correlation between the proton at C2 and the protons of the methyl group at C5 would prove they are on the same face of the ring, confirming a cis relationship. beilstein-journals.org The absence of this correlation, coupled with NOEs between H2 and the axial proton at C6, would suggest a trans relationship.
Table 3: Expected NMR Data for Stereochemical Assignment of cis/trans-5-Methylpiperidine-2-carboxylic acid
| Parameter | Expected Observation for trans Isomer (e.g., 2-eq, 5-eq) | Expected Observation for cis Isomer (e.g., 2-eq, 5-ax) |
|---|---|---|
| ³J(H2, H3ax) | ~3-5 Hz (axial-equatorial coupling) | ~3-5 Hz (axial-equatorial coupling) |
| ³J(H2, H3eq) | ~2-4 Hz (equatorial-equatorial coupling) | ~2-4 Hz (equatorial-equatorial coupling) |
| Conformation of C5-H | Axial proton with large diaxial couplings to H4ax and H6ax (~10-12 Hz) | Equatorial proton with small couplings to H4 and H6 (~2-5 Hz) |
| Key NOESY Correlation | NOE between H2 (eq) and H6 (eq); No NOE between H2 and C5-CH₃ | Strong NOE between H2 (eq) and C5-CH₃ (ax); Indicates proximity |
High-Resolution Mass Spectrometry (HRMS) Techniques for Structural Elucidation of Complex Derivatives
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound and for elucidating the structures of its complex derivatives. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with very high accuracy (typically to four or more decimal places), which allows for the calculation of a unique elemental formula. mdpi.com
When analyzing complex derivatives, tandem mass spectrometry (HRMS/MS) is employed. In this technique, a specific parent ion is selected, fragmented via collision-induced dissociation (CID), and the masses of the resulting fragment ions are accurately measured. The fragmentation pattern serves as a structural fingerprint. nih.gov
For piperidine derivatives, fragmentation often involves:
Cleavage of the N-CO bond in acylated derivatives. rhhz.net
Loss of the side chain or other substituents.
Characteristic cleavage of the piperidine ring itself. researchgate.netcaymanchem.com
Derivatization of the carboxylic acid (e.g., to a methyl ester) or the amine (e.g., to an acetyl amide) is a common strategy to improve chromatographic behavior and direct fragmentation in a predictable manner, aiding structural interpretation.
Table 4: Calculated Exact Masses of this compound and Potential Derivatives
| Compound | Chemical Formula | Monoisotopic Mass (Da) | [M+H]⁺ Ion |
|---|---|---|---|
| This compound | C₇H₁₃NO₂ | 143.09463 | 144.10190 |
| Methyl 5-methylpiperidine-2-carboxylate | C₈H₁₅NO₂ | 157.11028 | 158.11755 |
| 1-Acetyl-5-methylpiperidine-2-carboxylic acid | C₉H₁₅NO₃ | 185.10519 | 186.11247 |
| 1-(tert-Butoxycarbonyl)-5-methylpiperidine-2-carboxylic acid | C₁₂H₂₁NO₄ | 243.14706 | 244.15433 |
X-ray Crystallography for Absolute and Relative Configuration Determination
Single-crystal X-ray crystallography is the definitive, "gold standard" technique for unambiguously determining both the relative (cis/trans) and absolute (R/S) configuration of a chiral molecule in the solid state. nih.govnih.gov The method provides a precise three-dimensional map of the atomic positions within a crystal lattice.
The process involves growing a single, high-quality crystal of the target compound or a suitable salt (e.g., hydrochloride salt) or co-crystal. This crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is collected and analyzed.
Determination of Absolute Configuration: The assignment of the absolute configuration relies on the physical phenomenon of anomalous dispersion (or resonant scattering). nih.gov This effect, which is most pronounced for heavier atoms but is measurable even for light-atom structures, causes slight differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). By carefully measuring these intensity differences, the true handedness of the molecule can be determined.
A key metric in this determination is the Flack parameter . mdpi.comox.ac.ukwikipedia.org
A Flack parameter value close to 0 (with a small standard uncertainty) indicates that the assigned absolute configuration is correct. mdpi.comwikipedia.org
A value close to 1 suggests that the inverted structure is the correct one.
A value near 0.5 may indicate that the crystal is a racemic twin (contains equal amounts of both enantiomers). wikipedia.org
For light-atom molecules like this compound, obtaining a precise Flack parameter can be challenging, but modern diffractometers and refinement techniques have made it a routine part of structural analysis. mdpi.com
Table 5: Hypothetical X-ray Crystallographic Data for (2R, 5R)-5-Methylpiperidine-2-carboxylic acid Hydrochloride
| Parameter | Example Value | Significance |
|---|---|---|
| Chemical Formula | C₇H₁₄ClNO₂ | Confirms composition of the crystal. |
| Crystal System | Orthorhombic | Describes the basic geometry of the unit cell. |
| Space Group | P2₁2₁2₁ | A common chiral space group, confirms the crystal is enantiopure. |
| Unit Cell Dimensions | a = 6.1 Å, b = 9.5 Å, c = 15.2 Å | Defines the size of the repeating unit in the crystal lattice. |
| Radiation | Cu Kα (λ = 1.54184 Å) | Wavelength of X-rays used; copper radiation enhances anomalous scattering. |
| Flack Parameter, x | 0.05(7) | Value is close to 0 with a small uncertainty, confirming the (2R, 5R) absolute configuration. |
Computational and Theoretical Investigations of 5 Methylpiperidine 2 Carboxylic Acid
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and inherent reactivity of piperidine (B6355638) derivatives. researchgate.netirjweb.comscirp.org For a molecule like 5-methylpiperidine-2-carboxylic acid, these calculations can map its molecular electrostatic potential (MEP), identify frontier molecular orbitals (HOMO and LUMO), and determine various reactivity descriptors. researchgate.netmdpi.com
Global reactivity descriptors such as chemical hardness (η), chemical potential (µ), and the electrophilicity index (ω) can be calculated from HOMO and LUMO energies to quantify reactivity. irjweb.com The chemical potential indicates the molecule's tendency to escape from an electron cloud, while hardness measures resistance to charge transfer. irjweb.com The electrophilicity index provides a measure of energy lowering when the molecule accepts maximal electronic charge from the environment. Local reactivity descriptors, like Fukui and Parr functions, can pinpoint the most reactive electrophilic and nucleophilic sites within the molecule. irjweb.com In a study of a tetrahydrothienopyridine derivative, the nitrogen atom in the piperidine ring was identified as having significant nucleophilic properties, making it a likely site for electron donation in reactions. mdpi.com
These computational approaches make it possible to perform virtual screenings to optimize properties like stability, which can aid in the rational design of novel derivatives. semanticscholar.orgacs.orgelsevierpure.com
Table 1: Representative Global Reactivity Descriptors Calculated via DFT for a Piperidine Analog (Note: Data is illustrative, based on calculations for related heterocyclic compounds, as specific values for this compound are not available in the cited literature.)
| Descriptor | Formula | Typical Calculated Value (eV) | Significance |
| HOMO Energy (EHOMO) | - | -6.646 scirp.org | Energy of the outermost electron orbital; related to ionization potential. researchgate.net |
| LUMO Energy (ELUMO) | - | -1.816 scirp.org | Energy of the lowest empty electron orbital; related to electron affinity. researchgate.net |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.83 scirp.org | Reflects chemical reactivity and stability. irjweb.com |
| Chemical Hardness (η) | (I - A) / 2 | ~2.415 | Measures resistance to change in electron distribution. researchgate.net |
| Chemical Potential (µ) | -(I + A) / 2 | ~-4.231 | Indicates the tendency of electrons to escape. irjweb.com |
| Electrophilicity Index (ω) | µ² / (2η) | ~3.71 | Measures the propensity to accept electrons. irjweb.com |
Calculations based on a quinoline (B57606) analog from reference scirp.org. I (Ionization Potential) ≈ -EHOMO; A (Electron Affinity) ≈ -ELUMO.
Conformational Analysis and Energy Landscapes of this compound Isomers
The piperidine ring is not planar and primarily adopts a low-energy chair conformation. nih.gov However, other conformations like the higher-energy twist-boat are also possible. nih.gov For this compound, the presence of two substituents on the ring—a methyl group at C5 and a carboxylic acid group at C2—leads to several possible stereoisomers and conformers. These include cis/trans isomers based on the relative orientation of the substituents, as well as axial and equatorial positions for each substituent within a given chair conformation.
Computational studies are essential for mapping the potential energy surface and understanding the relative stabilities of these different forms. For N-acylpiperidines with a substituent at the C2 position, the twist-boat conformation is calculated to be approximately 1.5 kcal/mol less favorable than the chair conformation. nih.gov The conformational preferences can be significantly influenced by the nature and position of substituents. For instance, studies on 5-methyl-2-phenyl-1,3-dioxanes (structurally related systems) have shown that an axially-oriented methyl group at C5 is deshielded in NMR spectra compared to an equatorial one, providing a means to distinguish conformers. researchgate.net
The solvent environment can also dramatically alter conformational equilibria. Studies on (S)-indoline-2-carboxylic acid, a proline mimetic, revealed a remarkable tendency to favor the cis amide isomer in polar solvents, a behavior opposite to that of proline itself. nih.gov This highlights the importance of including solvent effects in computational models to accurately predict the energy landscapes of molecules like this compound. The free energy of activation for cis-to-trans isomerization in such systems has been estimated to be in the range of 16.4 kcal/mol. nih.gov
Table 2: Illustrative Conformational Energy Differences in Substituted Piperidine Rings (Note: Data is based on findings for analogous N-acylpiperidine systems.)
| Conformation Comparison | System | Calculated Energy Difference (kcal/mol) | Favored Conformer | Reference |
| Chair vs. Twist-Boat | N-acylpiperidines with a 2-substituent | ~1.5 | Chair | nih.gov |
| Axial vs. Equatorial | N,2-dimethylpiperidine-1-carboxamide | 2.1 | Axial | nih.gov |
| cis vs. trans Isomerization Barrier | N,N-disubstituted acetamide (B32628) analog | 0.7 (ΔG) | trans | nih.gov |
Molecular Dynamics Simulations of this compound Interactions
Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of a molecule over time, revealing how it moves, flexes, and interacts with its environment. nih.govyoutube.com For this compound, MD simulations can be used to study its interactions with solvent molecules, such as water, or with biological macromolecules like proteins. researchgate.netspringernature.com
A typical MD simulation protocol involves preparing the system, which includes the solute (this compound) and solvent, and then performing energy minimization to remove steric clashes. researchgate.net The system is then gradually heated and equilibrated under physiological conditions before a production run is conducted to collect trajectory data for analysis. researchgate.net
Simulations of piperidine-containing ligands interacting with proteins have shown that these interactions are dynamic and multifaceted. researchgate.net For example, MD simulations revealed that a piperidine moiety can interact with water molecules that, in turn, form bridging hydrogen bonds with a protein receptor. researchgate.net Stacking interactions between the piperidine ring and aromatic residues like tyrosine are also commonly observed and can be very stable, present for over 98% of a simulation time in some cases. researchgate.net Analysis of the simulation trajectory can quantify various parameters, including:
Root Mean Square Deviation (RMSD): To assess the stability of the ligand's position within a binding site. researchgate.net
Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are most mobile.
Hydrogen Bond Analysis: To determine the lifetime and geometry of hydrogen bonds between the carboxylic acid or piperidine nitrogen and surrounding water molecules or protein residues.
Solvent Accessible Surface Area (SASA): To measure changes in the molecule's exposure to the solvent. mdpi.com
These simulations are crucial for understanding how a molecule like this compound might behave in a biological context, providing insights into its solubility, membrane permeability, and potential binding modes with therapeutic targets. mdpi.comnih.gov
Prediction of Spectroscopic Properties and Reaction Pathways
Computational methods, especially DFT, are widely used to predict spectroscopic properties, which can aid in the interpretation of experimental data. nih.govnih.gov For this compound, it is possible to calculate its expected nuclear magnetic resonance (NMR) and infrared (IR) spectra.
NMR Spectra Prediction: The GIAO (Gauge-Including Atomic Orbital) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. nih.gov While the accuracy for paramagnetic molecules can be lower than for closed-shell species, DFT-predicted shifts are still a powerful tool for assigning signals in experimental spectra. nih.govresearchgate.net Calculations on related piperidine-4-carboxylic acid complexes have been used to support experimental NMR and X-ray data. researchgate.netiaea.org
IR Spectra Prediction: Theoretical calculations can predict the vibrational frequencies of a molecule. nih.govarxiv.org These calculated frequencies are typically scaled to better match experimental values. researchgate.net For a carboxylic acid derivative, the C=O stretching frequency is a strong and characteristic band. oregonstate.edu Its position is sensitive to the electronic environment; conjugation tends to lower the frequency, while ring strain can raise it. oregonstate.edu For this compound, DFT could predict the frequencies for the C=O stretch, N-H bend, and C-H stretches, providing a theoretical fingerprint of the molecule.
Reaction Pathway Prediction: Theoretical calculations can also elucidate reaction mechanisms and predict likely pathways. The biosynthesis of pipecolic acid from lysine, for example, proceeds through the intermediate Δ¹-piperideine-2-carboxylic acid (P2C). researchgate.netnih.gov Computational studies of pipecolic acid-catalyzed Mannich reactions have explored the transition state structures to explain the observed stereoselectivity. nih.govacs.org These studies found that the energetic preference between different transition states is smaller for pipecolic acid compared to proline, resulting in a mixture of syn- and anti-products. acs.org Similar calculations could be applied to predict the reactivity and potential metabolic or synthetic pathways involving this compound.
In Silico Design of Novel this compound Derivatives
In silico methods are integral to modern drug discovery and materials science, allowing for the rational design of new molecules with desired properties. clinmedkaz.org Starting from a core scaffold like this compound, computational techniques can be used to design novel derivatives with potentially improved biological activity or other characteristics. rsc.orgnih.gov
A primary tool in this process is Quantitative Structure-Activity Relationship (QSAR) modeling. uran.ua QSAR studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov This involves calculating a wide range of molecular descriptors for each molecule, which can be categorized as:
Electronic Descriptors: Such as HOMO/LUMO energies and dipole moment. uran.ua
Steric Descriptors: Related to the size and shape of the molecule, like molecular volume and surface area. uran.ua
Topological Descriptors: Which describe the atomic connectivity and branching of the molecule.
Hydrophobicity Descriptors: Such as the logarithm of the partition coefficient (logP). uran.ua
Once a statistically significant QSAR model is developed and validated, it can be used to predict the activity of virtual, not-yet-synthesized derivatives. nih.gov This allows chemists to prioritize the synthesis of compounds that are most likely to be active. For instance, a QSAR study on quinoline derivatives found that diuretic activity was influenced by logP, refractivity, dipole moment, and various energy descriptors. uran.ua
Molecular docking is another key in silico technique where designed derivatives are computationally placed into the binding site of a target protein to predict their binding affinity and orientation. clinmedkaz.orguran.ua This helps in understanding the molecular basis of interaction and in designing derivatives that can form more favorable contacts (e.g., additional hydrogen bonds or hydrophobic interactions) with the target. Studies on analogs of piperidine-2-carboxylic acid have used molecular modeling to understand pharmacological results and propose binding geometries within the NMDA receptor. nih.gov
By combining QSAR, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, researchers can perform a comprehensive in silico evaluation of designed this compound derivatives before committing to expensive and time-consuming laboratory synthesis. mdpi.comclinmedkaz.org
Emerging Research Areas and Future Perspectives for 5 Methylpiperidine 2 Carboxylic Acid
Untapped Synthetic Avenues for Sustainable Production
The traditional synthesis of complex piperidine (B6355638) derivatives often relies on multi-step sequences that may involve harsh reagents and generate significant waste. nih.gov The future of fine chemical production, including that of 5-Methylpiperidine-2-carboxylic acid, is increasingly geared towards sustainable and "green" methodologies.
One of the most promising areas is the integration of biocatalysis . Enzymes offer unparalleled stereo- and regioselectivity under mild conditions. For instance, the use of transaminases to generate chiral imine intermediates, which can then undergo cyclization, is a powerful strategy for producing substituted piperidines. rsc.orgresearchgate.net Lipase-catalyzed multicomponent reactions have also been successfully employed for the synthesis of clinically valuable piperidines, demonstrating the potential for enzymatic approaches to construct the core ring structure. rsc.org A recent breakthrough combines biocatalytic C-H oxidation using engineered enzymes with radical cross-coupling, dramatically simplifying the synthesis of complex piperidines from inexpensive starting materials. news-medical.netchemistryviews.org Such methods could be adapted for the large-scale, sustainable production of specific stereoisomers of this compound, potentially starting from simple, bio-based precursors.
Organocatalysis presents another significant opportunity for sustainable synthesis. Small organic molecules, such as proline and its derivatives, can catalyze asymmetric reactions to form chiral piperidines with high enantioselectivity. N-Heterocyclic Carbenes (NHCs) have been shown to activate α,β-unsaturated esters, enabling the synthesis of optically enriched pipecolic acid derivatives. acs.orgnih.govcapes.gov.bracs.org These metal-free catalytic systems reduce the risk of heavy metal contamination in the final product and align with the principles of green chemistry.
The development of flow chemistry processes also holds considerable potential. Continuous flow reactors offer enhanced safety, precise control over reaction parameters, and improved scalability compared to traditional batch processes. rsc.orgpharmafeatures.com Integrating biocatalytic or organocatalytic steps into a continuous flow system could lead to a highly efficient, automated, and scalable synthesis route for this compound.
| Synthetic Approach | Potential Advantages | Key Catalyst/System Examples |
| Biocatalysis | High stereoselectivity, mild conditions, reduced waste. | Transaminases, Lipases, Hydroxylases. rsc.orgrsc.orgchemistryviews.org |
| Organocatalysis | Metal-free, avoids toxic catalysts, high enantioselectivity. | Proline, N-Heterocyclic Carbenes (NHCs). acs.org |
| Flow Chemistry | Enhanced safety, scalability, process automation. | Integration with biocatalysis or organocatalysis. rsc.orgpharmafeatures.com |
Potential for Integration into Novel Polymeric Materials and Supramolecular Assemblies
The unique bifunctional nature of this compound—possessing both a hydrogen-bond donor/acceptor (the secondary amine) and a carboxylic acid group—makes it an intriguing candidate for the development of advanced materials. While direct polymerization of this specific compound is not yet widely reported, its structural motifs suggest significant potential.
The field of supramolecular chemistry offers a fertile ground for exploration. mdpi.com The amine and carboxylic acid groups can participate in robust, directional hydrogen bonding, enabling the self-assembly of well-defined, ordered structures. These non-covalent interactions could be harnessed to create supramolecular polymers, gels, or liquid crystals. The chirality of the molecule could impart helical structures to these assemblies, a desirable property for applications in chiral recognition and separation. For example, cucurbiturils, a class of macrocyclic host molecules, have been used to separate hydrocarbons based on weak hydrogen-bonding interactions, showcasing the power of non-covalent forces in creating functional materials. acs.org
In polymer chemistry , this compound could serve as a novel monomer. Its rigid, chiral structure could be incorporated into polymer backbones, such as polyamides or polyesters, to create materials with enhanced thermal stability and specific mechanical properties. Piperidine-based ligands have already been used to create metal complexes for the ring-opening polymerization of lactide, indicating the compatibility of the piperidine core with polymerization catalysis. researchgate.net Furthermore, functionalized piperidines have been incorporated into polymeric films, creating bioactive materials with potential applications in drug delivery. nih.gov The incorporation of this compound into such systems could introduce chirality and further modulate the material's properties.
Exploration of this compound as a Precursor for Advanced Catalysts
Asymmetric catalysis is a critical technology in the pharmaceutical and fine chemical industries, and the development of novel chiral ligands is a constant pursuit. nih.gov this compound is an excellent platform for the design of new, highly effective chiral ligands and organocatalysts.
The compound's inherent chirality, derived from its two stereocenters, is its most valuable feature. This fixed stereochemistry can be transferred to a metal's coordination sphere, creating a chiral environment that can direct the outcome of a catalytic reaction with high enantioselectivity. The secondary amine and carboxylic acid functionalities provide two distinct handles for modification. The amine can be functionalized to create multidentate ligands, such as P,N-ligands, which have proven to be highly effective in a variety of metal-catalyzed reactions. nih.gov For example, chiral 2,2'-bipyridine (B1663995) ligands, which also feature sp2 nitrogen coordinating atoms, have been successfully used in copper-catalyzed asymmetric reactions. acs.org
Derivatives of pipecolic acid are already utilized in organocatalysis . acs.orgnih.gov For instance, chiral pyrrolidine-based organocatalysts have been used in asymmetric [4+2] cycloaddition reactions. acs.org By analogy, this compound and its derivatives could be employed as organocatalysts for a range of transformations, including aldol (B89426) reactions, Mannich reactions, and Michael additions. The methyl group at the 5-position could provide an additional steric element to enhance stereocontrol compared to unsubstituted pipecolic acid catalysts. The catalytic activity of zinc(II) has been exploited for the addition of piperidine derivatives to nitriles, suggesting a role for these heterocycles in mediating complex transformations. rsc.org
Challenges and Opportunities in Stereocontrolled Synthesis and Application
The synthesis of this compound presents a significant stereochemical challenge: the controlled formation of two stereocenters at the C2 and C5 positions. This can result in four possible stereoisomers (two diastereomeric pairs of enantiomers). Achieving high diastereoselectivity (controlling the relative cis/trans orientation of the substituents) and enantioselectivity (controlling the absolute R/S configuration) is crucial, as the biological activity and material properties of each isomer are likely to be distinct.
Recent advances in synthetic methodology offer powerful tools to address this challenge. Asymmetric hydrogenation of substituted pyridinium (B92312) salts using chiral catalysts is a well-established method for producing chiral piperidines. dicp.ac.cnnih.gov Rhodium-catalyzed asymmetric reductive transamination offers a route to chiral piperidines from simple pyridinium salts with excellent diastereo- and enantioselectivities. dicp.ac.cn Furthermore, palladium-catalyzed hydroamination reactions have been used for the stereoselective synthesis of 2,5-disubstituted morpholines, a strategy that could be adapted for piperidines. rsc.org
The synthesis of 2,6-disubstituted piperidines, a closely related structural motif, has been extensively studied, and these strategies can provide a roadmap for the 2,5-disubstituted pattern. rsc.org Methods starting from the chiral pool, such as using amino acids, can provide an enantiospecific route to substituted piperidines. researchgate.net Organocatalytic approaches and radical-based cycloadditions also offer new opportunities for the regio- and diastereoselective synthesis of polysubstituted piperidines. nih.gov A modified Strecker protocol has been used to synthesize derivatives of pipecolic acid with almost perfect diastereoselectivity. rsc.org
The primary challenge remains the development of a synthetic route that is not only highly stereoselective but also efficient, scalable, and economically viable. The opportunity lies in leveraging the growing toolbox of modern synthetic reactions to design a concise and elegant synthesis that provides access to all four stereoisomers in high purity.
| Synthetic Challenge | Potential Solution / Opportunity |
| Diastereoselectivity (cis/trans) | Directed hydrogenation, substrate control, radical cycloadditions. nih.govrsc.org |
| Enantioselectivity (R/S) | Asymmetric catalysis (metal- or organo-), chiral pool synthesis. dicp.ac.cnresearchgate.net |
| Access to all Stereoisomers | Enantiodivergent synthesis, separation of diastereomers. acs.org |
Outlook on Scalability and Economic Viability in Academic Research
For any novel compound to move from a laboratory curiosity to a widely used research tool, its synthesis must be scalable and economically viable. The production of a complex, multi-stereocenter molecule like this compound for academic research purposes faces several economic and practical hurdles.
However, emerging technologies offer a path to improved economic viability. The shift towards catalytic methods , particularly organocatalysis and biocatalysis, reduces the reliance on expensive and toxic heavy metals. mdpi.comgrandviewresearch.com The development of highly active catalysts that can be used at low loadings and are recyclable can dramatically reduce costs. chiralpedia.com
Scalability is another key consideration. Reactions that work well on a milligram scale may not translate effectively to a larger, multi-gram scale. pitt.edu Here, the adoption of flow chemistry provides a significant advantage. Continuous flow processes can be more easily scaled up than batch reactions, offer better safety profiles for hazardous reactions, and can be automated for continuous production, which is crucial for making a compound readily available for broader research. rsc.orgpharmafeatures.com While the initial setup cost for flow reactors can be a barrier, the long-term benefits in efficiency and scalability are substantial.
Ultimately, the economic viability of this compound in an academic setting will depend on the development of a concise, high-yield, and stereoselective synthesis that utilizes inexpensive starting materials and efficient catalytic methods.
Q & A
Basic: What are the key considerations for synthesizing 5-methylpiperidine-2-carboxylic acid with high enantiomeric purity?
Answer:
Enantioselective synthesis requires precise control over stereochemistry, particularly at the C2 and C5 positions. A validated approach involves:
- Chiral Pool Strategy : Starting from enantiopure precursors like L-pipecolic acid derivatives, followed by regioselective methylation and functional group protection (e.g., Boc-group introduction) to preserve stereochemistry .
- Catalytic Asymmetric Methods : Transition-metal catalysts (e.g., Ru or Pd complexes) can induce asymmetry during cyclization or methylation steps. For example, reductive amination of keto-acid intermediates using chiral ligands achieves >90% enantiomeric excess (ee) in model systems .
- Analytical Validation : Monitor ee via chiral HPLC (e.g., Chiralpak IA column) or polarimetry. Reproducibility hinges on reaction temperature control (±2°C) and inert atmosphere to prevent racemization .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
Answer:
Discrepancies often arise from:
- Structural Variability : Minor substituent changes (e.g., methyl vs. ethyl groups) drastically alter receptor binding. Compare IC50 values across derivatives using standardized assays (e.g., enzyme inhibition kinetics vs. cell-based viability) .
- Experimental Design : Control for pH-dependent solubility (pKa ~3.5 for the carboxylic acid group) and buffer composition (e.g., phosphate vs. Tris), which affect ligand-receptor interactions .
- Data Normalization : Use internal standards (e.g., spiked deuterated analogs) in LC-MS quantification to correct for matrix effects in biological samples .
Basic: What spectroscopic methods are optimal for characterizing this compound?
Answer:
- NMR Spectroscopy :
- 1H NMR : Identify the piperidine ring protons (δ 1.2–3.5 ppm) and methyl group (δ 1.0–1.2 ppm). Coupling constants (J = 10–12 Hz for axial-equatorial protons) confirm chair conformation .
- 13C NMR : Carboxylic acid carbonyl at δ 170–175 ppm; methyl carbon at δ 20–25 ppm .
- FT-IR : Carboxylic acid O-H stretch (2500–3000 cm⁻¹) and C=O stretch (1680–1720 cm⁻¹) .
- X-ray Crystallography : Resolve absolute stereochemistry; compare with Cambridge Structural Database entries (e.g., CCDC 2054191 for analogous structures) .
Advanced: How can computational modeling optimize this compound as a protease inhibitor?
Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Glide to predict binding modes to target proteases (e.g., HIV-1 protease). Focus on hydrogen bonding between the carboxylic acid and catalytic aspartate residues .
- MD Simulations : Assess stability of inhibitor-enzyme complexes (50 ns trajectories) with AMBER or GROMACS. Key metrics: RMSD (<2 Å) and ligand RMSF (<1.5 Å) .
- QSAR Analysis : Corrogate substituent effects (e.g., logP, polar surface area) with inhibitory activity (pIC50) using partial least squares regression .
Basic: What are the primary applications of this compound in medicinal chemistry?
Answer:
- Scaffold for Drug Design : The rigid piperidine core mimics natural amino acids, enabling use in peptidomimetics (e.g., kinase inhibitors) .
- Enzyme Inhibition : Derivatives show activity against D-amino acid oxidase (Ki ~5 µM) and bacterial alanine racemase .
- Prodrug Development : Esterify the carboxylic acid to improve blood-brain barrier penetration (e.g., ethyl ester prodrugs) .
Advanced: What strategies mitigate racemization during solid-phase synthesis of this compound peptides?
Answer:
- Coupling Conditions : Use HATU/Oxyma Pure in DMF at 0°C to minimize base-induced racemization. Monitor diastereomer formation via MALDI-TOF MS .
- Resin Choice : ChemMatrix resin reduces steric hindrance vs. traditional polystyrene, improving coupling efficiency (>95%) .
- Post-Synthesis Analysis : Apply Marfey’s reagent to hydrolyze peptides and quantify D/L-amino acid ratios via HPLC .
Basic: How does pH affect the stability of this compound in aqueous solutions?
Answer:
- Acidic Conditions (pH <3) : Protonation of the carboxylic acid group enhances solubility but risks decarboxylation at elevated temperatures (>40°C) .
- Neutral pH : Predominantly zwitterionic form (pI ~6.0) with limited solubility (2–5 mg/mL); use co-solvents (e.g., 10% DMSO) for assays .
- Basic Conditions (pH >8) : Deprotonation leads to precipitation; stabilize with surfactants (e.g., 0.1% Tween-80) .
Advanced: What are the limitations of current synthetic routes to this compound, and how can they be addressed?
Answer:
- Low Yields in Cyclization Steps : Optimize via microwave-assisted synthesis (120°C, 20 min) to reduce side reactions (e.g., over-methylation) .
- Stereochemical Drift : Employ dynamic kinetic resolution with chiral catalysts (e.g., Burkholderia cepacia lipase) to recycle undesired enantiomers .
- Scale-Up Challenges : Replace column chromatography with crystallization (e.g., ethanol/water mixtures) for industrial-scale purity (>99% by HPLC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
